molecular formula C21H22N2O7 B5165953 ethyl 2-ethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

ethyl 2-ethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Cat. No.: B5165953
M. Wt: 414.4 g/mol
InChI Key: GYSYFCQPUXHYTR-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a nitrobenzodioxole moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Nitrobenzodioxole Moiety: The nitrobenzodioxole group can be introduced through a nitration reaction of a benzodioxole derivative using a mixture of concentrated nitric acid and sulfuric acid.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Amines, alcohols, acidic or basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Amides, other esters.

Scientific Research Applications

Ethyl 2-ethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, causing cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Ethyl 2-ethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate can be compared with similar compounds such as:

    Ethyl 4-{[(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}benzoate: This compound shares the nitrobenzodioxole moiety but differs in the core structure and functional groups.

    Quinoline Derivatives: Other quinoline derivatives may have different substituents, affecting their chemical reactivity and biological activity.

The uniqueness of this compound lies in its combination of functional groups and structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

ethyl 2-ethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O7/c1-3-12-20(21(25)28-4-2)18(19-13(22-12)6-5-7-15(19)24)11-8-16-17(30-10-29-16)9-14(11)23(26)27/h8-9,18,22H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSYFCQPUXHYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3[N+](=O)[O-])OCO4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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